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Cat. No.: B1292693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a

versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and

materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine

atom on the benzene ring, imparts distinct chemical properties that are advantageous for the

synthesis of complex molecules. The presence of the aldehyde functional group allows for a

wide range of chemical transformations, while the iodo- and fluoro-substituents provide sites for

cross-coupling reactions and can influence the biological activity and pharmacokinetic

properties of derivative compounds. This technical guide provides a comprehensive review of

the synthesis, properties, and applications of 2,3-Difluoro-4-iodobenzaldehyde, with a focus

on experimental details and its role in the development of novel chemical entities.

Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Difluoro-4-iodobenzaldehyde is

presented in the table below. These properties are essential for its handling, reaction setup,

and purification.
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Property Value Source

CAS Number 885590-99-8 --INVALID-LINK--[1]

Molecular Formula C₇H₃F₂IO --INVALID-LINK--[1]

Molecular Weight 268.00 g/mol --INVALID-LINK--[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not

readily available in the reviewed literature.

Synthesis of 2,3-Difluoro-4-iodobenzaldehyde
While a specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-4-
iodobenzaldehyde is not extensively documented in publicly available literature, a general

synthetic strategy can be inferred from established organic chemistry principles and analogous

transformations. A plausible synthetic route would involve the formylation of a 1,2-difluoro-3-

iodobenzene precursor.

Hypothetical Synthesis Workflow:
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Caption: A potential synthetic workflow for 2,3-Difluoro-4-iodobenzaldehyde.

Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for 2,3-Difluoro-4-
iodobenzaldehyde are not explicitly available in the reviewed scientific literature. However,

based on the structure, the following characteristic signals would be expected:

Expected ¹H NMR Signals:

A singlet for the aldehyde proton (-CHO) in the region of 9.8-10.5 ppm.

A complex multiplet or two distinct multiplets for the two aromatic protons, influenced by

fluorine-proton and proton-proton coupling.

Expected ¹³C NMR Signals:
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A signal for the aldehyde carbonyl carbon around 185-195 ppm.

Aromatic carbon signals in the range of 110-160 ppm, with characteristic carbon-fluorine

coupling constants (J-coupling).

Applications in Organic Synthesis and Medicinal
Chemistry
2,3-Difluoro-4-iodobenzaldehyde is a valuable intermediate for the synthesis of more

complex molecules, primarily through reactions involving the aldehyde and iodo functionalities.

Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in 2,3-Difluoro-4-iodobenzaldehyde is particularly amenable to

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This

reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with

an organoboron compound (e.g., a boronic acid or boronic ester).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

2,3-Difluoro-4-iodobenzaldehyde

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

To a flame-dried round-bottom flask or microwave vial, add 2,3-Difluoro-4-
iodobenzaldehyde, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the palladium catalyst to the flask.

Add the degassed solvent(s) to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
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Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Role in PET Tracer Development
Aromatic aldehydes, particularly those containing fluorine, are important precursors in the

development of Positron Emission Tomography (PET) tracers.[2] The aldehyde group provides

a reactive handle for the introduction of a radiolabeled moiety or for coupling to a targeting

vector. The fluorine atoms can be substituted with the positron-emitting isotope ¹⁸F. The

development of novel PET tracers is crucial for advancing molecular imaging in both preclinical

research and clinical diagnostics.[3][4][5][6]

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathway has been directly linked to 2,3-Difluoro-4-
iodobenzaldehyde in the available literature, its derivatives could potentially be designed to

target various biological pathways implicated in disease. For instance, if a derivative were

synthesized to inhibit a specific kinase, it would interfere with a signaling cascade. The

following diagram illustrates a generic kinase signaling pathway that could be a target for such

a molecule.
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Caption: A generic kinase signaling pathway potentially targeted by a derivative.
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Conclusion
2,3-Difluoro-4-iodobenzaldehyde is a valuable synthetic intermediate with significant potential

in the development of novel pharmaceuticals and functional materials. Its multifunctionality

allows for diverse chemical transformations, making it an attractive starting material for creating

complex molecular architectures. Further research into its synthesis, characterization, and

applications is warranted to fully exploit its potential in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1292693?utm_src=pdf-body
https://www.benchchem.com/product/b1292693?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/885590-99-8.html
https://wttc.triumf.ca/pdf/2010/008_Abstract-vic%20(2).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1805077/
https://pubmed.ncbi.nlm.nih.gov/27157669/
https://pubmed.ncbi.nlm.nih.gov/27157669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5562586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5562586/
https://www.researchgate.net/publication/311788319_Bridging_the_gaps_in_18F_PET_tracer_development
https://www.benchchem.com/product/b1292693#literature-review-of-2-3-difluoro-4-iodobenzaldehyde
https://www.benchchem.com/product/b1292693#literature-review-of-2-3-difluoro-4-iodobenzaldehyde
https://www.benchchem.com/product/b1292693#literature-review-of-2-3-difluoro-4-iodobenzaldehyde
https://www.benchchem.com/product/b1292693#literature-review-of-2-3-difluoro-4-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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